molecular formula C15H15NO4 B5298930 N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide

N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide

Cat. No. B5298930
M. Wt: 273.28 g/mol
InChI Key: JVENEXRGTHXDPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide, also known as HDMB-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HDMB-1 belongs to the class of benzamides, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and antiviral properties. In

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide involves the inhibition of the Akt/mTOR signaling pathway, which is known to play a crucial role in the growth and proliferation of cancer cells. This compound inhibits the activation of Akt and mTOR, which leads to the downregulation of various downstream targets involved in cell survival and proliferation.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. Studies have demonstrated that this compound exhibits potent antioxidant activity, which helps in reducing oxidative stress and inflammation. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide is its potent antitumor activity against various cancer cell lines. This compound has also been shown to have a favorable safety profile, with no significant toxicity observed in animal studies. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo. Additionally, more studies are needed to determine the optimal dosage and treatment duration of this compound for various diseases.

Future Directions

There are several future directions for the research on N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide. One of the major areas of research is to develop more efficient and cost-effective synthesis methods for this compound. Additionally, more studies are needed to determine the optimal dosage and treatment duration of this compound for various diseases. Furthermore, research is needed to explore the potential therapeutic applications of this compound in other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, more studies are needed to elucidate the mechanism of action of this compound and its downstream targets in various diseases.

Synthesis Methods

The synthesis of N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide involves the reaction of 2,6-dimethoxybenzoic acid with 2-amino-phenol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain this compound in high yield and purity.

Scientific Research Applications

N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been in the field of cancer treatment. Studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound works by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis and cell cycle arrest.

properties

IUPAC Name

N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-19-12-8-5-9-13(20-2)14(12)15(18)16-10-6-3-4-7-11(10)17/h3-9,17H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVENEXRGTHXDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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